2-Amino-5,8-dihydropteridine-6,7-dione

Description

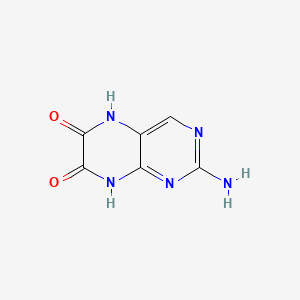

2-Amino-5,8-dihydropteridine-6,7-dione is a pteridine derivative characterized by a bicyclic structure with a 5,8-dihydropteridine core, ketone groups at positions 6 and 7, and an amino substituent at position 2. The amino group at position 2 may influence solubility, redox behavior, and biological interactions, distinguishing it from other derivatives .

Properties

CAS No. |

100516-92-5 |

|---|---|

Molecular Formula |

C6H5N5O2 |

Molecular Weight |

179.139 |

IUPAC Name |

2-amino-5,8-dihydropteridine-6,7-dione |

InChI |

InChI=1S/C6H5N5O2/c7-6-8-1-2-3(11-6)10-5(13)4(12)9-2/h1H,(H,9,12)(H3,7,8,10,11,13) |

InChI Key |

XXIQXXDRQFNUGO-UHFFFAOYSA-N |

SMILES |

C1=C2C(=NC(=N1)N)NC(=O)C(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperazine-Substituted 5,8-Dihydropteridine-6,7-diones

Structural Features: Derivatives such as compound 5n (or 72) feature a piperazine ring at position 2, replacing the amino group in the target compound. This substitution enhances antiproliferative activity by improving binding affinity to cellular targets . Biological Activity:

- Anticancer Potency : Compound 5n exhibited IC₅₀ values of 8.78 µM against the MGC-803 gastric cancer cell line, outperforming 5-fluorouracil (IC₅₀ = 14.15 µM) .

- Mechanistic Effects : It inhibits colony formation, migration, and induces apoptosis in MGC-803 cells via concentration-dependent pathways .

Key Advantage : The piperazine group confers broad-spectrum activity across multiple cancer cell lines (A549, PC-3, SGC-7901), making it a promising chemotype for antitumor agents .

1,3-Dimethyl Imazine-6,7-diamines

Structural Features : These derivatives (e.g., compounds 25–27 ) lack the 5,8-dihydropteridine core and instead possess a lumazine backbone with methyl and amine substituents .

Physical Properties :

- Melting Points : >320°C, similar to many pteridine derivatives .

- Synthesis: Prepared via condensation of uracil-5,6-diamines with methylcyanoformimidate in DMF, yielding stable crystalline powders . Limitation: No reported biological activity, suggesting that the imazine scaffold may lack the redox or binding properties critical for therapeutic effects .

Comparison with Benzimidazole-4,7-diones

Benzimidazole-4,7-diones and N-Oxide Derivatives

Structural Features: These tricyclic compounds share a quinone moiety (similar to the 6,7-dione in pteridines) but incorporate a benzimidazole ring. Derivatives like 6b show hypoxia-selective activity . Biological Activity:

- Anticancer Effects: Compound 6b demonstrated a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a reference hypoxia-activated prodrug .

- Stability: Validated UPLC methods confirmed stability under physiological conditions, critical for prodrug development .

Antiplasmodial Tricyclic Derivatives

Structural Features : Analogues of thiaplakortones incorporate indole-4,7-dione cores fused with sulfinic acid-derived rings .

Biological Activity :

Table 1: Key Structural Features and Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.